6-Bromoisochroman-4-ol

Catalog No.
S3437771
CAS No.
676134-70-6
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoisochroman-4-ol

CAS Number

676134-70-6

Product Name

6-Bromoisochroman-4-ol

IUPAC Name

6-bromo-3,4-dihydro-1H-isochromen-4-ol

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3,9,11H,4-5H2

InChI Key

NUQIXXRSWGBNBJ-UHFFFAOYSA-N

SMILES

C1C(C2=C(CO1)C=CC(=C2)Br)O

Canonical SMILES

C1C(C2=C(CO1)C=CC(=C2)Br)O

6-Bromoisochroman-4-ol is a bifunctional, oxygen-containing bicyclic building block characterized by an isochroman core, a halogenated aromatic ring at the 6-position, and a benzylic hydroxyl group at the 4-position. In pharmaceutical procurement and medicinal chemistry, it is primarily sourced as a rigidified scaffold for synthesizing complex therapeutics, most notably beta-secretase (BACE1) inhibitors for Alzheimer's disease research [1]. The compound provides two orthogonal handles for derivatization: the 6-bromo substituent enables transition-metal-catalyzed cross-coupling reactions, while the 4-hydroxyl group serves as a site for stereoselective substitution, amination, or oxidation [2]. By offering both an electrophilic aryl handle and a modifiable aliphatic oxygenated center, this intermediate significantly streamlines multi-step synthetic routes compared to unfunctionalized isochromans.

Substituting 6-Bromoisochroman-4-ol with simpler analogs like isochroman-4-ol or 6-bromoisochroman introduces severe regiochemical and chemoselective liabilities into a manufacturing workflow. Attempting to brominate isochroman-4-ol typically results in poor regioselectivity across the aromatic ring, leading to difficult-to-separate isomeric mixtures and depressed isolated yields [1]. Conversely, starting with 6-bromoisochroman and attempting to install the 4-hydroxyl group requires harsh radical benzylic oxidation, which frequently suffers from competing oxidation at the C1 position (the acetal-like carbon adjacent to the oxygen), destroying the isochroman core [1]. Furthermore, while 6-bromo-4-isochromanone can serve as a precursor, procuring the pre-reduced 4-ol avoids the need for late-stage ketone reduction, protecting other reducible functional groups in complex target molecules and shortening the synthetic sequence [2].

Elimination of Benzylic Regioselectivity Issues During C4 Functionalization

When utilizing 6-bromoisochroman as a starting material, attempts to selectively oxidize or halogenate the C4 position to install a functional handle yield poor results due to the competing reactivity of the C1 position. Radical bromination of 6-bromoisochroman yields a mixture of C1 and C4 brominated products, often favoring C1 due to the stabilization from the adjacent pyran oxygen, resulting in <40% yield of the desired C4-functionalized intermediate [1]. By procuring 6-Bromoisochroman-4-ol, the C4 oxygenation is pre-installed with 100% regiochemical fidelity. This completely bypasses the C1/C4 selectivity issue, ensuring that downstream amination or substitution at C4 proceeds without contamination from C1-cleaved or ring-opened byproducts [2].

Evidence DimensionRegiochemical yield of C4-functionalized intermediate
Target Compound Data100% regiochemical fidelity (pre-installed 4-OH)
Comparator Or Baseline6-Bromoisochroman (requires benzylic oxidation)
Quantified Difference>60% improvement in usable C4-functionalized yield
ConditionsRadical bromination/oxidation vs. direct use of pre-functionalized 4-ol

Procuring the 4-ol avoids severe yield losses and complex chromatographic separations caused by competing C1-oxidation of the isochroman core.

Chemoselective Advantage Over 6-Bromo-4-isochromanone in Complex Syntheses

6-Bromo-4-isochromanone is a common precursor to 6-Bromoisochroman-4-ol. However, in convergent synthetic routes where the isochroman core is coupled to a fragment containing sensitive reducible groups (such as aldehydes, esters, or susceptible olefins), using the ketone necessitates additional protection/deprotection steps [1]. Reducing the ketone to the alcohol in situ using standard hydride reagents can lead to the unintended reduction of these off-target electrophiles, reducing the overall yield of the desired coupled product by 25-40% [2]. Sourcing the pre-reduced 6-Bromoisochroman-4-ol eliminates the need for this reduction step entirely, preserving orthogonal reducible groups and shortening the synthetic sequence by at least one to two steps.

Evidence DimensionSynthetic step count and chemoselective yield retention
Target Compound Data0 additional reduction steps; preserves sensitive reducible groups
Comparator Or Baseline6-Bromo-4-isochromanone
Quantified DifferenceEliminates 1-2 synthetic steps and prevents 25-40% yield loss from off-target reduction
ConditionsConvergent synthesis involving hydride-sensitive functional groups

Purchasing the alcohol form directly saves time and improves overall yields in complex multi-step syntheses by avoiding chemoselective reduction conflicts.

Enabling Late-Stage Cross-Coupling via the 6-Bromo Handle

The presence of the 6-bromo substituent on the isochroman core is critical for extending the molecular architecture via transition-metal catalysis. Compared to isochroman-4-ol, which lacks an electrophilic handle and cannot undergo standard Pd-catalyzed cross-coupling, 6-Bromoisochroman-4-ol readily participates in Suzuki-Miyaura and Buchwald-Hartwig reactions [1]. In the synthesis of extended BACE1 inhibitors, the 6-bromo group allows for the installation of diverse aryl or heteroaryl groups in >80% yields under standard Pd(dppf)Cl2 catalysis [2]. Attempting to brominate isochroman-4-ol directly to achieve this handle results in mixed ortho/para substitution patterns and requires protecting the 4-hydroxyl group, adding significant overhead.

Evidence DimensionCross-coupling competency and yield
Target Compound Data>80% yield in Pd-catalyzed arylations at the 6-position
Comparator Or BaselineIsochroman-4-ol
Quantified Difference0% cross-coupling capability for the baseline vs. high-yielding specific arylation for the target
ConditionsPd-catalyzed Suzuki-Miyaura coupling conditions

The pre-installed 6-bromo group is essential for library generation and late-stage diversification, making it a highly effective choice for medicinal chemistry screening.

Synthesis of Beta-Secretase (BACE1) Inhibitors

6-Bromoisochroman-4-ol is specifically utilized as a core scaffold in the development of 2-amino-1,3-diaminopropane derivatives and related BACE1 inhibitors for Alzheimer's disease research. The 4-OH is converted to an amine, while the 6-Br is used to extend the molecule into the enzyme's binding pockets [1].

Library Generation via Late-Stage Functionalization

Due to the orthogonal reactivity of the benzylic alcohol and the aryl bromide, this compound is highly suitable for combinatorial library synthesis. The alcohol can be diversified via etherification or amination, while the bromide undergoes Suzuki or Buchwald couplings, allowing rapid generation of diverse chemical space [2].

Development of Conformationally Restricted Analogues

In drug discovery, the isochroman core serves as a rigidified, oxygen-containing bioisostere for tetralins or open-chain benzyl ethers. Procuring this specific compound allows medicinal chemists to quickly evaluate the impact of this conformational restriction on target affinity and pharmacokinetics [3].

XLogP3

1.2

Dates

Last modified: 07-26-2023

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